4-Amino-2-(4-chlorophenyl)butan-2-ol
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Overview
Description
4-Amino-2-(4-chlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H14ClNO It is a derivative of butanol, featuring an amino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-chlorophenyl)butan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to increase yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-chlorophenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorophenyl-2-butanone.
Reduction: Formation of this compound from nitro intermediates.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(4-chlorophenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting neurological conditions.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-chlorophenyl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methylbutan-2-ol
- 4-(4-Chlorophenyl)butan-1-ol
- 3-Amino-4-phenylbutan-2-ol
Uniqueness
4-Amino-2-(4-chlorophenyl)butan-2-ol is unique due to the presence of both an amino group and a chlorophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-amino-2-(4-chlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-10(13,6-7-12)8-2-4-9(11)5-3-8/h2-5,13H,6-7,12H2,1H3 |
InChI Key |
YMFHOIUMJXZJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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